Lipophilicity and PSA Differentiation vs. Uracil Mustard (Uramustine)
N,N-Bis(2-chloroethyl)-2,4-dimethoxypyrimidin-5-amine exhibits a calculated LogP of 1.78 and a topological polar surface area (tPSA) of 47.48 Ų, compared to uracil mustard (uramustine, CAS 66-75-1), which has an experimental/calculated LogP of 1.2–1.56 and a tPSA of 68.96 Ų [1]. The ~0.2–0.6 unit increase in LogP and ~21.5 Ų reduction in tPSA indicate that the dimethoxy analogue is more lipophilic and possesses a smaller polar surface, properties that are associated with enhanced passive membrane permeation and altered blood–brain barrier penetration potential.
| Evidence Dimension | Lipophilicity (LogP) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | LogP = 1.78; tPSA = 47.48 Ų |
| Comparator Or Baseline | Uracil mustard (uramustine): LogP = 1.2–1.56; tPSA = 68.96 Ų |
| Quantified Difference | ΔLogP ≈ +0.22 to +0.58; ΔtPSA ≈ −21.48 Ų |
| Conditions | Computed/experimental values from Chemsrc (target compound) and IUPHAR Guide to Pharmacology (uracil mustard) |
Why This Matters
For procurement decisions in drug-discovery programmes, the altered lipophilicity and PSA profile mean that the dimethoxy analogue cannot be treated as a drop-in replacement for uracil mustard; it will exhibit different absorption, distribution, and brain-penetration characteristics, which must be accounted for in experimental design.
- [1] IUPHAR/BPS Guide to Pharmacology. Uramustine. XLogP 1.56; PSA 68.96. https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=7633 View Source
